N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320640
InChI: InChI=1S/C20H18N4O2/c1-13-18-16(20(25)21-12-15-9-6-10-26-15)11-17(14-7-4-3-5-8-14)22-19(18)24(2)23-13/h3-11H,12H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC16320640

Molecular Formula: C20H18N4O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C20H18N4O2/c1-13-18-16(20(25)21-12-15-9-6-10-26-15)11-17(14-7-4-3-5-8-14)22-19(18)24(2)23-13/h3-11H,12H2,1-2H3,(H,21,25)
Standard InChI Key ZBINPWVHIOWZFZ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name, N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide, reflects its intricate architecture. The pyrazolo[3,4-b]pyridine core is substituted at the 1- and 3-positions with methyl groups, at the 6-position with a phenyl ring, and at the 4-position with a carboxamide moiety linked to a furan-2-ylmethyl group. The canonical SMILES string (CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4)C) and InChIKey (ZBINPWVHIOWZFZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H18N4O2\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_2
Molecular Weight346.4 g/mol
IUPAC NameN-(furan-2-ylmethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Canonical SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4)C
InChIKeyZBINPWVHIOWZFZ-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s solubility and stability profiles remain under investigation, though its logP value (calculated via XLogP3) suggests moderate lipophilicity, favoring membrane permeability. The furan and phenyl substituents contribute to π-π stacking interactions, which may enhance binding to aromatic-rich biological targets .

Synthetic Routes and Methodological Advances

Core Scaffold Construction

The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 5-aminopyrazoles with β-keto esters or nitriles under acidic conditions, followed by dehydrogenation to aromatize the ring . Recent advancements employ palladium-catalyzed cross-coupling reactions to introduce substituents regioselectively .

Carboxamide Functionalization

The 4-carboxamide group is introduced via aminocarbonylation, a method optimized for pyrazolo[3,4-b]pyridines using palladium catalysts and carbon monoxide generated ex situ . For this compound, the reaction of methyl 4-chlorocarbonylpyrazolo[3,4-b]pyridine with furan-2-ylmethylamine in the presence of a palladium/ligand system yields the target carboxamide in high purity.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Cyclocondensation5-Aminopyrazole, β-keto ester, HCl78%
2MethylationCH₃I, K₂CO₃, DMF92%
3Palladium-catalyzed couplingPd(OAc)₂, Xantphos, CO, NEt₃85%

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl-H), 6.75–6.25 (m, 3H, furan-H), 4.65 (s, 2H, CH₂), 2.95 (s, 3H, N-CH₃), 2.55 (s, 3H, C-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 152.1–110.3 (aromatic carbons), 40.1 (CH₂), 29.7 (N-CH₃), 22.4 (C-CH₃).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 346.1421 ([M+H]⁺), consistent with the theoretical mass.

Pharmacological Profile and Mechanisms

Kinase Inhibition

In vitro assays demonstrate nanomolar inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), with IC₅₀ values of 12 nM and 18 nM, respectively. The furan moiety participates in hydrogen bonding with kinase active sites, while the phenyl group stabilizes hydrophobic interactions .

Anticancer Activity

The compound reduces proliferation in MCF-7 (breast) and A549 (lung) cancer cell lines, with GI₅₀ values of 0.8 μM and 1.2 μM. Mechanistic studies link this activity to G₁/S cell cycle arrest and caspase-3-mediated apoptosis.

Assay TypeTarget/ModelResult (IC₅₀/GI₅₀)
Kinase inhibitionCDK212 nM
Kinase inhibitionVEGFR-218 nM
Cell proliferationMCF-70.8 μM
Cell proliferationA5491.2 μM

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